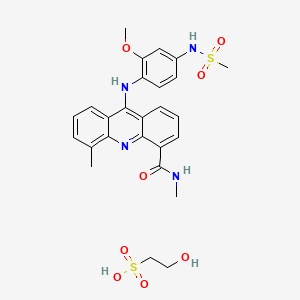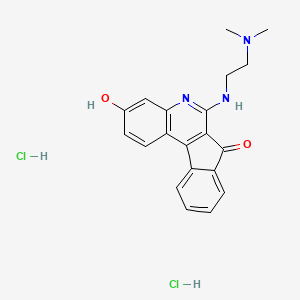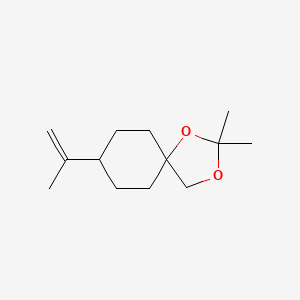
(4beta)-1beta,7-(Isopropylidenedioxy)-p-mentha-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XR3054 is a novel inhibitor of farnesyl protein transferase (FPTase). XR3054 inhibited the proliferation of the prostatic cancer cell lines LnCAP and PC3 and the colon carcinoma SW480 and HT1080 (IC50 values of 12.4, 12.2, 21.4 and 8.8 microM, respectively) but was relatively inactive when tested against a panel of breast carcinoma cell lines. The activity did not relate to the presence of mutant or wild-type ras in the cell lines tested. In conclusion XR3054 inhibits ras farnesylation, MAP kinase activation and anchorage-independent growth in NIH 3T3 transformed with v12 H-ras. Since the antiproliferative effect of the compound is not related to the ras phenotype, XR3054 may also have effects on other cell signaling mechanisms.
Scientific Research Applications
Synthesis and Molecular Modeling
(4beta)-1beta,7-(Isopropylidenedioxy)-p-mentha-8-ene and its derivatives have been involved in the synthesis of various complex molecules. For example, Numazawa et al. (2002) demonstrated an improved synthesis method for 4Beta,19-dihydroxyandrost-5-en-17-one, a potent inhibitor of aromatase, which is crucial in estrogen synthesis. This synthesis involves a sequence of reactions including epoxidation and dehydration, showcasing the compound's versatility in organic synthesis (Numazawa, Yamada, Watari, & Ando, 2002).
Novel Compounds from Natural Sources
Research by Sun et al. (2004) on Caragana intermedia led to the discovery of new eudesmanes, a class of sesquiterpenes, including compounds like 4(15)-eudesmene-1beta,7alpha-diol. These compounds were isolated and their structures were elucidated, contributing to the understanding of natural product chemistry (Sun, Chen, Zhang, & Hu, 2004).
Biotransformation and Derivatives
The biotransformation of related compounds like (-)-(4R)-isopiperitenone by suspension cell culture of Mentha piperita yielded new hydroxylated and epoxidized derivatives. This study by Park and Kim (1998) highlights the potential of biotransformation in producing novel compounds from natural terpenes (Park & Kim, 1998).
Potential Biological Activities
Several studies have explored the biological activities of compounds structurally related to (4beta)-1beta,7-(Isopropylidenedioxy)-p-mentha-8-ene. For instance, Zhang et al. (2003) isolated new sesquiterpenes from Litsea verticillata, some of which showed inhibitory activity against HIV-1 replication, underlining the therapeutic potential of these compounds (Zhang, Tan, Santarsiero, Mesecar, Hung, Cuong, Doel Soejarto, Pezzuto, & Fong, 2003).
Application in Total Synthesis
The utility of structurally similar compounds in the total synthesis of complex molecules is well-documented. Blay et al. (2005) reported the total synthesis of four stereoisomers of 4alpha-hydroxy-1beta,7beta-peroxy-10betaH-guaia-5-ene, starting from (+)-dihydrocarvone. This study emphasizes the relevance of these compounds in synthetic organic chemistry (Blay, García, Molina, & Pedro, 2005).
properties
CAS RN |
247090-97-7 |
|---|---|
Product Name |
(4beta)-1beta,7-(Isopropylidenedioxy)-p-mentha-8-ene |
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31258 |
IUPAC Name |
2,2-dimethyl-8-prop-1-en-2-yl-1,3-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C13H22O2/c1-10(2)11-5-7-13(8-6-11)9-14-12(3,4)15-13/h11H,1,5-9H2,2-4H3 |
InChI Key |
PUEZSVQWMHEGRF-BJHJDKERSA-N |
SMILES |
CC(=C)C1CCC2(CC1)COC(O2)(C)C |
Appearance |
White solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
XR3054; XR-3054; XR 3054. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile](/img/structure/B612158.png)
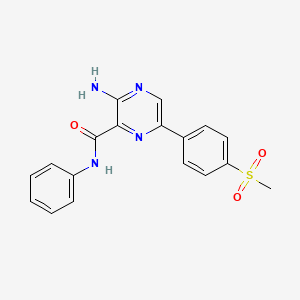

![2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one](/img/structure/B612161.png)
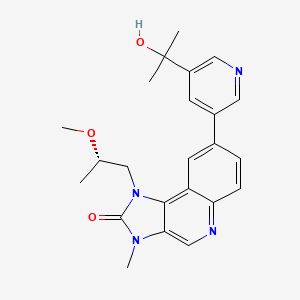
![2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol](/img/structure/B612163.png)


![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)


